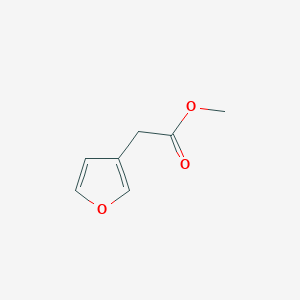
Methyl 2-(furan-3-yl)acetate
Übersicht
Beschreibung
“Methyl 2-(furan-3-yl)acetate” is a chemical compound that is part of the furan family . Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and an oxygen . This compound is used as a building block in the chemical industry .
Synthesis Analysis
The synthesis of “Methyl 2-(furan-3-yl)acetate” and similar compounds often involves reactions such as the Suzuki–Miyaura coupling . Another method for the synthesis of chiral furans takes advantage of the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .Molecular Structure Analysis
The molecular structure of “Methyl 2-(furan-3-yl)acetate” is based on the furan ring, which is a five-membered aromatic ring with four carbon atoms and an oxygen . The compound also contains a methyl group and an acetate group .Chemical Reactions Analysis
“Methyl 2-(furan-3-yl)acetate” can undergo a variety of chemical reactions. For example, it can participate in cross-ketonization reactions . It can also undergo reactions typical of furan compounds, such as electrophilic aromatic substitution or hydrogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(furan-3-yl)acetate” are similar to those of other furan derivatives. For example, furan derivatives typically have a low melting point and a high boiling point . They are also generally soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen
Biomass Conversion and Green Chemistry
Methyl 2-(furan-3-yl)acetate is significant in the realm of biomass conversion and green chemistry. The compound plays a role in the valorization of sugars from lignocellulosic biomass for the production of chemicals and fuels. Specifically, it is linked with the production of furan derivatives like 5-hydroxymethylfurfural (5-HMF) and furfural, which are pivotal as building blocks in the chemical industry. The selection of solvents for the biphasic dehydration of sugars to 5-HMF and furfural is crucial to enhance productivity and avoid undesired side reactions. The utilization of green solvents such as ethyl acetate and methyl propionate, which are recommended by solvent selection guides, is emphasized for their performance and reduced environmental impact (Esteban, Vorholt, & Leitner, 2020).
Health and Nutritional Aspects
Furan fatty acids, including derivatives of methyl 2-(furan-3-yl)acetate, are found in plants, algae, and fish. They exhibit health benefits like antioxidant and anti-inflammatory activities and inhibit non-enzymatic lipid peroxidation. However, their association with health conditions like diabetes and renal disease is complex and requires further investigation. The importance of furan fatty acids in health diets and their potential role in disease markers are explored, emphasizing the need for more precise measurement and understanding of their effects (Xu et al., 2017).
Biofuel Production
Methyl 2-(furan-3-yl)acetate derivatives such as 2-Methylfuran (MF) are recognized for their potential in biofuel production. MF, generated from renewable biomass, is identified as a critical green alternative to fossil fuels due to its similar properties. The synthesis of MF from biomass, its pyrolysis and oxidation progress, and its applicability in internal combustion engines are thoroughly reviewed. MF demonstrates promise as a sustainable alternative fuel, although further research is needed on aspects like engine durability and compatibility with materials (Hoang & Pham, 2021).
Furan-Based Polymers and Materials
The synthesis and application of furan-based polymers and materials, including those derived from methyl 2-(furan-3-yl)acetate, are a significant area of research. The versatility of furan derivatives like 5-Hydroxymethylfurfural (HMF) is highlighted, with potential applications in the production of monomers and polymers, carbon materials, fuels, solvents, pharmaceuticals, and chemicals. The transition from traditional hydrocarbon sources to renewable furan-based compounds is seen as a future direction for the chemical industry, emphasizing the importance of sustainable and versatile materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Zukünftige Richtungen
The use of “Methyl 2-(furan-3-yl)acetate” and other furan derivatives is expected to increase in the future, especially in the context of green chemistry. These compounds can be synthesized from biomass, making them a renewable resource . They can also be used to synthesize a wide range of other compounds, opening up new possibilities for their application .
Eigenschaften
IUPAC Name |
methyl 2-(furan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-9-7(8)4-6-2-3-10-5-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIDUBGASVNQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489822 | |
| Record name | Methyl (furan-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(furan-3-yl)acetate | |
CAS RN |
62689-88-7 | |
| Record name | Methyl (furan-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

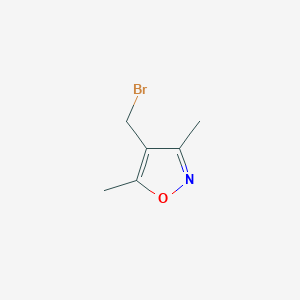
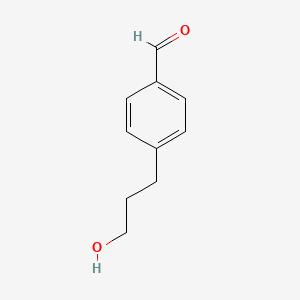
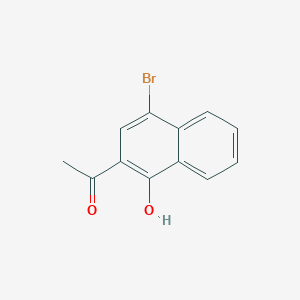
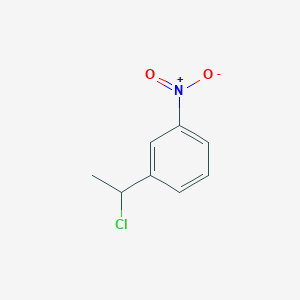
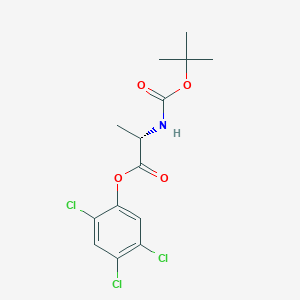
![5-(Methylthio)benzo[d][1,3]dioxole](/img/structure/B1626388.png)
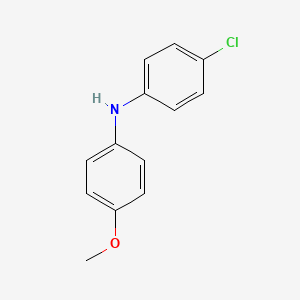
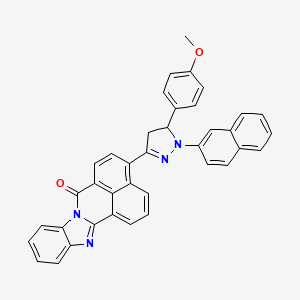
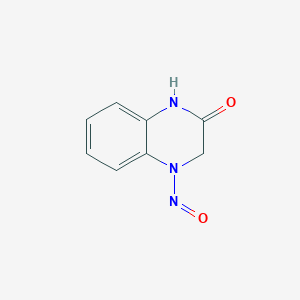
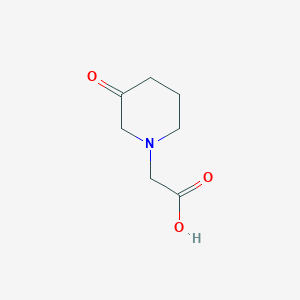
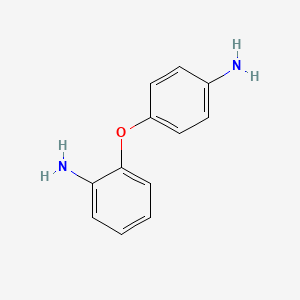
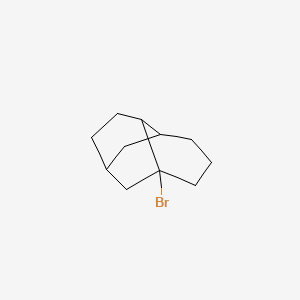
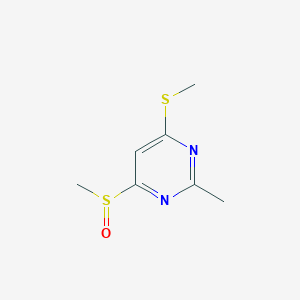
![Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B1626398.png)